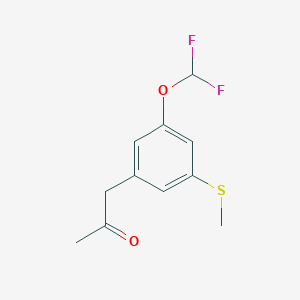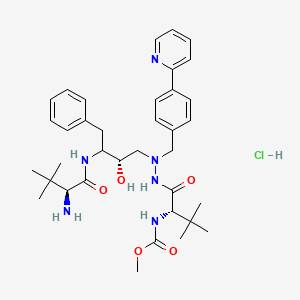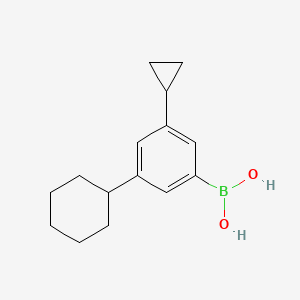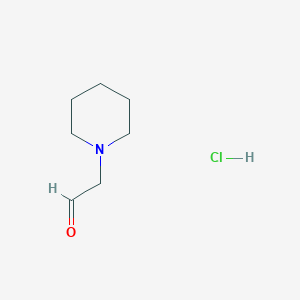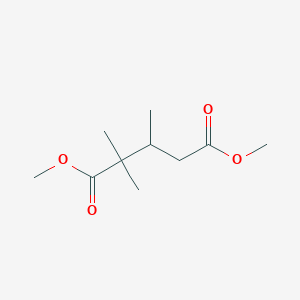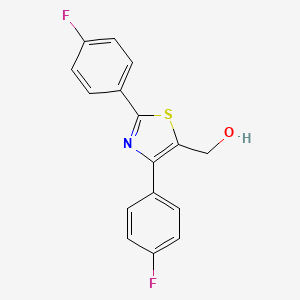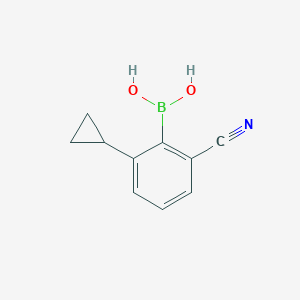
(2-Cyano-6-cyclopropylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyano-6-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is a derivative of phenylboronic acid, characterized by the presence of a cyano group and a cyclopropyl group attached to the phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-6-cyclopropylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction conditions often include a base such as potassium acetate and are carried out under mild conditions to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow setups for handling organolithium chemistry on a multigram scale . This method allows for efficient synthesis with high throughput, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Cyano-6-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl halides with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium acetate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
(2-Cyano-6-cyclopropylphenyl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Cyano-6-cyclopropylphenyl)boronic acid in chemical reactions involves the formation of boronate esters with diols and other nucleophiles . In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the cyano and cyclopropyl groups, making it less sterically hindered and potentially less reactive in certain reactions.
3-Formylphenylboronic Acid and 4-Formylphenylboronic Acid: These compounds have formyl groups instead of cyano and cyclopropyl groups, leading to different reactivity and applications.
Uniqueness: (2-Cyano-6-cyclopropylphenyl)boronic acid is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the cyano group can enhance its electron-withdrawing properties, while the cyclopropyl group can introduce steric effects that impact its behavior in various reactions .
Eigenschaften
Molekularformel |
C10H10BNO2 |
|---|---|
Molekulargewicht |
187.00 g/mol |
IUPAC-Name |
(2-cyano-6-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-6-8-2-1-3-9(7-4-5-7)10(8)11(13)14/h1-3,7,13-14H,4-5H2 |
InChI-Schlüssel |
OUYJVCGIMFRKTP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC=C1C2CC2)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



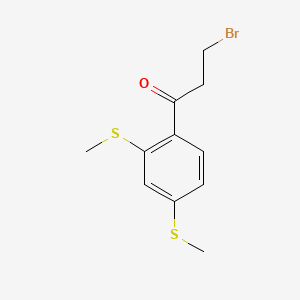
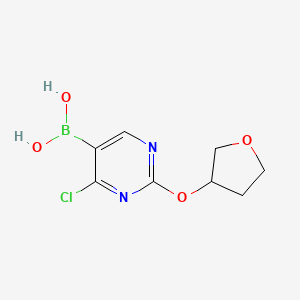
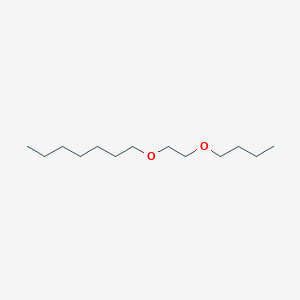

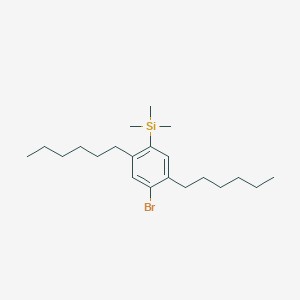
![Ethanol, 2-[(2,6-dimethylphenyl)amino]-](/img/structure/B14073243.png)
![1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]-](/img/structure/B14073248.png)
